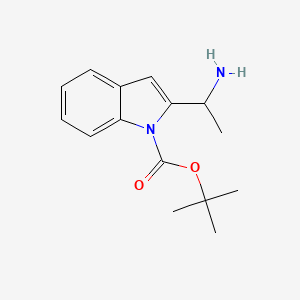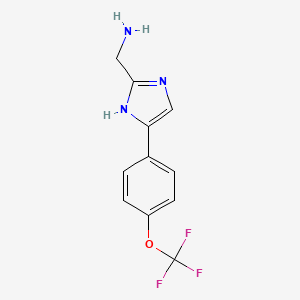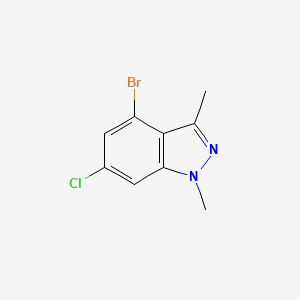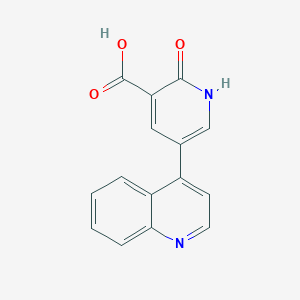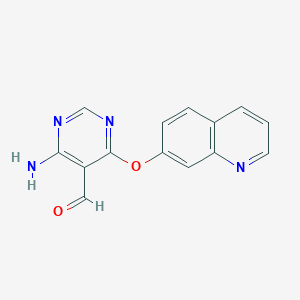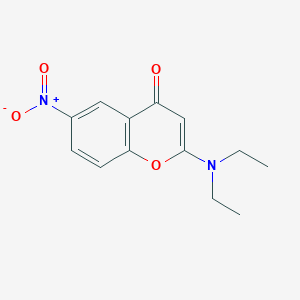![molecular formula C13H9ClFN3 B11857278 2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted pyridine, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
Mecanismo De Acción
The mechanism by which 2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity through interactions like hydrogen bonding and hydrophobic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid
Uniqueness
2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine is unique due to its dual-ring structure, which combines the properties of both imidazole and pyridine rings. This duality provides a versatile scaffold for chemical modifications, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H9ClFN3 |
|---|---|
Peso molecular |
261.68 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-(3-fluorophenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9ClFN3/c14-6-12-17-11-5-9(7-16-13(11)18-12)8-2-1-3-10(15)4-8/h1-5,7H,6H2,(H,16,17,18) |
Clave InChI |
UTZHGSUEZIPEME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC3=C(N=C2)N=C(N3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)


